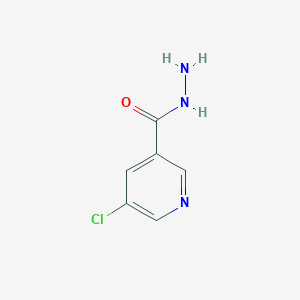

5-chloronicotinohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUTWNZQWOJRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560373 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117830-18-9 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of a Pyridine Core: A Technical Guide to the Discovery and History of Nicotinic Acid Hydrazide Derivatives

Introduction: From Vitamin to Vanguard in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism. However, its structural scaffold has proven to be far more than a simple vitamin; it is a versatile platform for the development of potent therapeutic agents. The derivatization of the carboxylic acid group of nicotinic acid into a hydrazide moiety unlocked a new chapter in medicinal chemistry, leading to the serendipitous discovery of one of the most important antibacterial drugs of the 20th century. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of nicotinic acid hydrazide and its derivatives, with a particular focus on the seminal anti-tuberculosis agent, isoniazid. We will delve into the scientific integrity of experimental protocols, the logic behind structure-activity relationships, and the evolution of these compounds from a forgotten chemical curiosity to a cornerstone of modern medicine.

The Dawn of a New Era: The Serendipitous Discovery of Isoniazid

The journey of nicotinic acid hydrazide derivatives begins with the synthesis of isonicotinic acid hydrazide, or isoniazid, in 1912 by Hans Meyer and Josef Mally at the German University in Prague.[1] This discovery, part of their doctoral research, initially went unnoticed for its therapeutic potential and the compound remained a chemical novelty for nearly four decades.[1]

The landscape of tuberculosis treatment in the early 20th century was bleak, with rest and fresh air in sanatoriums being the primary "treatment".[2] The discovery of streptomycin in 1943 marked a significant breakthrough, but the rapid development of bacterial resistance limited its long-term efficacy.[3]

The turning point for nicotinic acid hydrazides came in the late 1940s and early 1950s. Researchers at the Squibb Institute for Medical Research, led by Walsh McDermott, were investigating nicotinamide for its modest in vitro activity against Mycobacterium tuberculosis.[1][3] In 1951, as part of a broader investigation into related compounds, a chemist named Harry Yale synthesized isonicotinyl-hydrazine, the very same compound synthesized by Meyer and Mally decades earlier.[3] The results were astounding. This synthetic intermediate demonstrated significantly greater antitubercular activity in animal models than the thiosemicarbazone compounds that were the primary focus of the research at the time.[3]

Simultaneously and independently, researchers at Hoffmann-La Roche and Bayer in Germany also uncovered the potent anti-tuberculosis properties of isoniazid.[2] The subsequent clinical trials in New York City confirmed its remarkable efficacy in humans, leading to front-page news and a revolution in tuberculosis treatment.[2][3] The introduction of isoniazid, with its high potency and low cost, transformed the management of tuberculosis and led to the closure of many sanatoriums.[2]

The Chemical Core: Synthesis of Nicotinic Acid Hydrazide and Its Derivatives

The synthesis of nicotinic acid hydrazide and its derivatives is a cornerstone of medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents.

Synthesis of Nicotinic Acid Hydrazide

The most common laboratory synthesis of nicotinic acid hydrazide involves the reaction of a nicotinic acid ester with hydrazine hydrate.

Caption: General synthetic pathway for nicotinic acid hydrazide.

Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide from Ethyl Nicotinate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl nicotinate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (80-99%, approximately 5-10 equivalents) dropwise with stirring. A precipitate may form immediately.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product, either by air-drying or in a vacuum oven at a low temperature (e.g., 50-60 °C).

-

Purification (Recrystallization):

-

Dissolve the crude nicotinic acid hydrazide in a minimum amount of boiling ethanol.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.

-

Synthesis of Nicotinic Acid Hydrazide Derivatives: Schiff Bases

A common and important class of derivatives are the Schiff bases, formed by the condensation of nicotinic acid hydrazide with various aldehydes and ketones.[5]

Experimental Protocol: Green Synthesis of a Nicotinic Acid Hydrazide Schiff Base [1]

This protocol utilizes a more environmentally friendly approach.

-

Dissolution: Dissolve nicotinic acid hydrazide (0.01 mol) in ethanol (5.0 ml).

-

Catalyst Addition: Add lemon juice (2.0 ml) as a natural, acidic catalyst with swirling.

-

Aldehyde Addition: Add the desired aldehyde (0.01 mol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 15 minutes. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into crushed ice.

-

Isolation: Collect the resulting solid precipitate by filtration through a Buchner funnel.

-

Purification: Recrystallize the solid product from ethanol.

Mechanism of Action: A Prodrug's Deceptive Strike

Isoniazid and many of its active derivatives function as prodrugs, meaning they require activation within the target organism to exert their therapeutic effect.[1][4] The primary mechanism of action is the inhibition of mycolic acid synthesis, which are essential components of the uniquely robust cell wall of Mycobacterium tuberculosis.[6][7]

Caption: The activation pathway and mechanism of action of isoniazid.

The activation of isoniazid is catalyzed by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[4][6] This enzymatic reaction converts isoniazid into a reactive isonicotinic acyl radical.[1] This radical then covalently couples with NAD+ to form an isoniazid-NAD adduct.[1] This adduct is the active form of the drug and acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[4] The inhibition of InhA blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately, bacterial cell death.[6][7]

Structure-Activity Relationships and the Quest for Novel Derivatives

The discovery of isoniazid spurred extensive research into the synthesis of new derivatives with the aim of improving efficacy, overcoming resistance, and expanding the therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding how the chemical structure of these derivatives influences their biological activity.[8] QSAR models attempt to correlate physicochemical properties of molecules with their biological effects, providing a predictive framework for designing new compounds.[8]

Key Structural Modifications and Their Impact:

-

Hydrazone Formation: The formation of hydrazones by reacting the hydrazide group with various aldehydes and ketones is a common strategy. The nature of the substituent on the aldehyde or ketone can significantly impact the antitubercular activity.[5][9]

-

Lipophilicity: The lipophilicity of the derivatives, often quantified by the partition coefficient (LogP), has been shown to be a crucial factor for antimycobacterial activity.[10] Increased lipophilicity can enhance the penetration of the drug through the lipid-rich mycobacterial cell wall.

-

Heterocyclic Moieties: The introduction of other heterocyclic rings, such as isatin, has led to the development of derivatives with potent activity.[10]

Table 1: In Vitro Antitubercular Activity of Selected Nicotinic Acid Hydrazide Derivatives against M. tuberculosis

| Compound ID | Modification | MIC (µg/mL) | Reference |

| Isoniazid | Parent Drug | 0.05 - 0.2 | [11] |

| 8b | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [10] |

| 8c | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [10] |

| 13 | Acylhydrazone with 5-nitrofuran substituent | 7.81 (against MRSA strain) | [5] |

The data in Table 1 clearly demonstrates that modifications to the core nicotinic acid hydrazide structure can lead to compounds with significant, and in some cases, enhanced antimicrobial activity. For instance, the isatin hydrazides 8b and 8c show remarkable activity, with the bromo-substituted derivative (8c) being the most potent among the tested series.[10]

Beyond Tuberculosis: Expanding Therapeutic Horizons

While the primary legacy of nicotinic acid hydrazide derivatives is in the treatment of tuberculosis, their versatile chemical nature has led to the exploration of a wide range of other therapeutic applications. These include:

-

Antifungal Activity: Certain nicotinic acid hydrazide derivatives have demonstrated promising antifungal properties.[12]

-

Anticancer Activity: The hydrazone linkage has been identified as a key pharmacophore in the design of novel anticancer agents.[1]

-

Anti-inflammatory and Analgesic Activity: Some derivatives have shown potential as anti-inflammatory and analgesic drugs.[9]

-

Antimicrobial Activity: Research has explored the broader antimicrobial activity of these compounds against various bacterial strains.[5]

Conclusion and Future Perspectives

The journey of nicotinic acid hydrazide derivatives, from their obscure synthesis to their pivotal role in global health, is a compelling narrative of scientific discovery. The serendipitous uncovering of isoniazid's anti-tuberculosis activity revolutionized the treatment of this devastating disease and laid the groundwork for decades of research in medicinal chemistry. The core nicotinic acid hydrazide scaffold continues to be a fertile ground for the development of new therapeutic agents with a broad spectrum of activities.

As we face the growing challenge of antimicrobial resistance, the lessons learned from the history of these compounds are more relevant than ever. The continued exploration of novel derivatives, guided by a deep understanding of their mechanism of action and structure-activity relationships, holds immense promise for the future of drug discovery. The legacy of nicotinic acid hydrazide is not just in the millions of lives saved by isoniazid, but in the enduring inspiration it provides for the relentless pursuit of new and effective medicines.

References

-

Isoniazid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

El-Gendy, M. A., El-Enany, M., & Kamel, M. M. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800–8815. [Link]

-

Desai, V., & Shinde, R. (2015). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy, 5(3), 930-935. [Link]

-

Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved January 12, 2026, from [Link]

-

Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ye, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 154, 108868. [Link]

-

Discovery of New Drugs Against Tuberculosis: History Guides - Brieflands. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of nicotinic acid hydrazides 4a–i. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

History of drug discovery: Early evaluation studies and lessons learnt from them. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Chapter 1: History of Drug Discovery: Early Evaluation Studies and Lessons Learnt from Them - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Nicotinic hydrazide - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD. (n.d.). Retrieved January 12, 2026, from [Link]

-

DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmascholars.com [pharmascholars.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 10. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

synthesis and characterization of 5-chloronicotinohydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloronicotinohydrazide

Introduction and Significance

5-Chloronicotinohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom and a hydrazide functional group. This molecular architecture makes it a valuable and versatile building block in the realm of medicinal chemistry and drug development. The hydrazide moiety (R-CONHNH₂) is a critical synthon for the construction of a wide array of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are prevalent in pharmacologically active molecules.[1]

The presence of a chlorine atom on the pyridine ring further enhances its utility. Halogenated compounds are widespread in pharmaceuticals, often improving metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Specifically, the 5-chloropyridine scaffold is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, including agents targeting neurological disorders.[4] Consequently, 5-chloronicotinohydrazide serves as a crucial precursor for developing novel therapeutic agents, with research pointing towards its derivatives possessing potential antitubercular, antimicrobial, and anticancer properties.[5][6] This guide provides a comprehensive overview of a reliable synthetic route and the essential characterization techniques required to validate the identity and purity of 5-chloronicotinohydrazide.

Synthetic Strategy and Rationale

The synthesis of 5-chloronicotinohydrazide is most efficiently achieved through a robust two-step process commencing from commercially available 5-chloronicotinic acid. This strategy is favored due to its high yields, operational simplicity, and the use of readily accessible reagents.

-

Esterification: The first step involves the conversion of the carboxylic acid group of 5-chloronicotinic acid into an ethyl ester. This is a crucial activation step, as esters are significantly more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid. The Fisher esterification, using ethanol in the presence of a strong acid catalyst, or conversion to the more reactive acyl chloride intermediate followed by alcoholysis, are common and effective methods.[7]

-

Hydrazinolysis: The second step is the core transformation where the synthesized ethyl 5-chloronicotinate undergoes hydrazinolysis. Here, hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired hydrazide.[5][8] This reaction is typically performed under reflux in an alcoholic solvent to ensure completion.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocol

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care. Hydrazine hydrate is toxic and a suspected carcinogen.

Step 1: Synthesis of Ethyl 5-Chloronicotinate

This protocol utilizes the thionyl chloride method for its high efficiency in converting the carboxylic acid to the more reactive acyl chloride in situ.

-

Reagents and Materials:

-

5-Chloronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 eq)

-

Anhydrous Ethanol (EtOH) (excess, as solvent and reagent)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloronicotinic acid (e.g., 15.75 g, 0.1 mol).

-

Add toluene (e.g., 100 mL) to suspend the acid. Cautiously add thionyl chloride (e.g., 21.9 mL, 0.3 mol) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-chloronicotinoyl chloride as an oil.

-

Cool the oil in an ice bath and add anhydrous ethanol (e.g., 80 mL) dropwise via a dropping funnel. An exothermic reaction will occur.

-

Once the addition is complete, heat the mixture to reflux for 1 hour to ensure complete esterification.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 5-chloronicotinate as a pale yellow oil. Purity can be checked by TLC or GC-MS.

-

Step 2: Synthesis of 5-Chloronicotinohydrazide

This procedure details the conversion of the intermediate ester to the final hydrazide product.[5]

-

Reagents and Materials:

-

Ethyl 5-chloronicotinate (1.0 eq)

-

Hydrazine hydrate (99%) (3.0 eq)

-

Ethanol (95%)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

Dissolve ethyl 5-chloronicotinate (e.g., 18.5 g, 0.1 mol) in ethanol (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add hydrazine hydrate (e.g., 14.6 mL, 0.3 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath. The product, 5-chloronicotinohydrazide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

The crude product can be further purified by recrystallization from ethanol or a dioxane-water mixture to obtain a crystalline white solid.[5] Dry the final product in a vacuum oven.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized 5-chloronicotinohydrazide. A combination of spectroscopic techniques provides unambiguous evidence of its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 5-chloronicotinohydrazide is expected to show characteristic absorption bands.[8][9]

-

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the terminal -NH₂ group, and a broader band for the -CONH- group.

-

C=O Stretching (Amide I): A strong, sharp absorption band typically appears between 1640-1680 cm⁻¹, characteristic of the carbonyl group in a hydrazide.

-

N-H Bending (Amide II): A band around 1570-1620 cm⁻¹ is attributable to the N-H bending vibration.

-

Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be assigned to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum, typically run in DMSO-d₆, will show distinct signals for the aromatic and hydrazide protons.[8]

-

Aromatic Protons: Three signals in the downfield region (δ 8.0-9.0 ppm) corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) are definitive for the 2, 3, and 6 positions.

-

-CONH- Proton: A broad singlet around δ 9.5-10.0 ppm. This signal disappears upon the addition of a drop of D₂O, a key test for exchangeable amide protons.

-

-NH₂ Protons: A broad singlet around δ 4.5-5.0 ppm, integrating to two protons. This signal also disappears upon D₂O exchange.

-

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals, corresponding to the five carbons of the pyridine ring and the carbonyl carbon. The carbonyl carbon signal will be the most downfield, typically appearing around δ 165-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the molecule (C₆H₆ClN₃O, MW = 171.58 g/mol ).

-

Isotopic Pattern: A critical diagnostic feature will be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak.[10] This signature 3:1 ratio is characteristic of the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl) and provides strong evidence for the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million, validating the molecular formula.[11]

Summary of Characterization Data

The following table summarizes the expected physicochemical and spectroscopic data for successfully synthesized 5-chloronicotinohydrazide.

| Property | Expected Value |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~160-170 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆, ppm) | δ ~8.8 (d, 1H), δ ~8.5 (d, 1H), δ ~8.1 (dd, 1H), δ ~9.8 (s, 1H, -CONH-), δ ~4.6 (s, 2H, -NH₂) |

| IR (KBr, cm⁻¹) | ~3300, 3210 (N-H str), ~1660 (C=O str), ~1590 (N-H bend), ~1450-1550 (C=C/C=N str), ~750 (C-Cl str) |

| Mass Spec (m/z) | [M]⁺ at 171, [M+2]⁺ at 173 (ratio ~3:1). HRMS [M+H]⁺ calculated for C₆H₇ClN₃O⁺: 172.0272; Found: 172.027 ± 0.005. |

| Elemental Analysis | Calculated: C, 42.00%; H, 3.52%; Cl, 20.66%; N, 24.49%. Found values should be within ±0.4% of calculated values. |

Conclusion

This guide outlines a validated and efficient two-step synthesis for 5-chloronicotinohydrazide from 5-chloronicotinic acid. The described protocol is robust and scalable for laboratory settings. Furthermore, the comprehensive characterization workflow, employing a combination of IR, NMR, and Mass Spectrometry, provides a self-validating system to confirm the structural identity and ensure the high purity of the final product. Mastery of this synthesis and characterization cascade equips researchers with a vital chemical intermediate, paving the way for the exploration and development of novel and potentially life-saving pharmaceuticals.

References

-

ChemBK. 5-chloro-nicotinic acid ethyl ester. [Link]

-

PubChem. 5-Amino-2-chloronicotinohydrazide. [Link]

-

PubChem. 5-Chloronicotinic acid. [Link]

-

ResearchGate. Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. [Link]

-

Gomes, P. B., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4983. [Link]

-

American Elements. Ethyl 5-bromo-2-chloronicotinate. [Link]

-

NIST. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. [Link]

-

Al-Abdullah, N. H., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 653. [Link]

-

Al-Abdullah, N. H., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 653. [Link]

-

PubChem. Ethyl 6-chloronicotinate. [Link]

-

Vaškevičiūtė, K., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(18), 4165. [Link]

-

Jida, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162. [Link]

-

Al-Fatlawi, A. A., et al. (2022). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Scientific Reports, 12(1), 1-15. [Link]

-

Chen, Y. C., et al. (2020). Progressive Cationic Functionalization of Chlorin Derivatives for Antimicrobial Photodynamic Inactivation and Related Vancomycin Conjugate. ACS Omega, 5(20), 11448-11459. [Link]

-

Bukhari, S. N. A., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(23), 7175. [Link]

-

Jida, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162. [Link]

-

Palacký, J. Table of Characteristic IR Absorptions. [Link]

-

Al-Malawy, A., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. [Link]

-

Kavanagh, C. D., et al. (2011). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Analytical and Bioanalytical Chemistry, 401(3), 913-924. [Link]

-

Schymanski, E. L., et al. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

- Google Patents. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide.

-

J&K Scientific LLC. Ethyl 2-amino-5-chloronicotinate. [Link]

-

Reva, I., et al. (2012). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 116(24), 5795-5804. [Link]

-

Kuczak, M., et al. (2019). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 24(18), 3374. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Murty, M. R. V. S., et al. (2005). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Analytical Chemistry, 77(10), 3406-3410. [Link]

-

SpectraBase. Nicotinic acid hydrazide - 1H NMR. [Link]

- Google Patents.

-

PubChem. 5-Chloropyrazinoic acid. [Link]

-

Singh, P., et al. (2017). Synthesis of 1,3,5-trisubstituted Pyrazolines as Potential Antimalarial and Antimicrobial Agents. Letters in Drug Design & Discovery, 14(3), 323-332. [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying small molecules via high resolution mass spectrometry: communicating confidence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloronicotinohydrazide

Abstract: 5-Chloronicotinohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid, it serves as a crucial building block for the synthesis of a wide array of potentially bioactive molecules. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing suitable formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-chloronicotinohydrazide. It details the synthesis and characterization of the compound and presents field-proven, step-by-step experimental protocols for the determination of its key properties, including melting point, solubility, pKa, lipophilicity (LogP), and chemical stability. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of Nicotinohydrazide Scaffolds

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities. The introduction of a hydrazide moiety (-CONHNH₂) to the nicotinic acid scaffold creates nicotinohydrazide, a versatile intermediate. This functional group is a key component in the synthesis of numerous heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, and is a common structural motif in various pharmacologically active agents. For instance, Isoniazid, a nicotinohydrazide derivative, remains a cornerstone of frontline tuberculosis treatment, acting by inhibiting mycolic acid synthesis in the mycobacterial cell wall.[1]

The addition of substituents to the pyridine ring, such as the chloro group at the 5-position in 5-chloronicotinohydrazide, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, influences its pharmacokinetic and pharmacodynamic profile. Therefore, a thorough characterization of the physicochemical properties of 5-chloronicotinohydrazide is an essential first step in harnessing its potential as a precursor in drug design and development programs.

Synthesis and Structural Elucidation

As direct experimental data for 5-chloronicotinohydrazide is not extensively published, this guide begins with its synthesis from its commercially available precursor, 5-chloronicotinic acid.

Synthesis of 5-Chloronicotinohydrazide

The synthesis is typically achieved through a two-step process involving the esterification of 5-chloronicotinic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 5-Chloronicotinic Acid 5-Chloronicotinic acid is first converted to its corresponding methyl or ethyl ester. This is a standard procedure to activate the carboxylic acid for subsequent reaction with hydrazine.

Step 2: Hydrazinolysis of the Ester The purified ester is then reacted with hydrazine hydrate to yield 5-chloronicotinohydrazide. This nucleophilic acyl substitution reaction is generally efficient and yields the desired product in good purity after recrystallization.[2]

Structural Characterization

Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the pyridine ring protons and the -NH and -NH₂ protons of the hydrazide group. The latter are typically broad and exchangeable with D₂O.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the hydrazide group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present. Key expected absorption bands include N-H stretching vibrations for the amine and amide groups, and a strong C=O stretching vibration for the carbonyl group.[2]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

Core Physicochemical Properties and Their Determination

The following section details the key physicochemical properties of 5-chloronicotinohydrazide. For each property, its relevance to drug development is discussed, followed by a detailed experimental protocol for its determination.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Formula | C₆H₆ClN₃O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 171.58 g/mol | Crucial for stoichiometric calculations and pharmacokinetic modeling. |

| Melting Point (°C) | To be determined | Indicator of purity and solid-state stability. |

| Aqueous Solubility | To be determined | Affects dissolution rate, absorption, and bioavailability. |

| pKa | To be determined | Governs the ionization state, influencing solubility and membrane permeability. |

| LogP | To be determined | Measures lipophilicity, a key predictor of membrane transport and distribution. |

Melting Point

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range.[1]

Experimental Protocol: Melting Point Determination [6][7]

Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The World Health Organization (WHO) and other regulatory bodies use solubility data for the Biopharmaceutics Classification System (BCS).[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [8][9]

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in a specific solvent or buffer at a constant temperature until equilibrium is reached.

Acid-Base Dissociation Constant (pKa)

The pKa value represents the pH at which a molecule is 50% ionized and 50% unionized. For a molecule like 5-chloronicotinohydrazide, which has both basic (pyridine nitrogen, terminal -NH₂) and potentially weakly acidic (-NH- of the hydrazide) centers, the pKa values are critical. They dictate the charge state of the molecule at different physiological pHs, which in turn profoundly affects its solubility, absorption, distribution, and target binding.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration [12][13][14]

Potentiometric titration is a highly accurate method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. According to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, a LogP value of less than 5 is generally preferred for orally administered drugs.[15][16]

Experimental Protocol: LogP Determination by Shake-Flask Method [17][18][19]

This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water (or a buffer, for LogD).

Chemical Stability

The chemical stability of a drug candidate is crucial for its shelf-life and behavior in vivo. Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 5-chloronicotinic acid and hydrazine.[20] Stability studies are typically conducted in aqueous solutions at various pH values to simulate physiological conditions.[21]

Experimental Protocol: pH-Dependent Stability Assessment by HPLC [22][23][24]

This method monitors the degradation of the parent compound and the appearance of degradation products over time using a stability-indicating HPLC method.

Conclusion

The physicochemical properties of 5-chloronicotinohydrazide are foundational to its application in drug discovery and development. This guide has provided a comprehensive framework for the synthesis, characterization, and systematic evaluation of its key parameters. By following the detailed experimental protocols for determining melting point, solubility, pKa, LogP, and chemical stability, researchers can generate the critical data needed to make informed decisions in the design and optimization of new chemical entities based on this versatile scaffold. The application of these robust, field-proven methodologies ensures the generation of high-quality, reliable data, thereby accelerating the journey from initial concept to potential therapeutic agent.

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. 1996;14(11):1405-13. Available from: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available from: [Link]

-

Melting point determination. University of Calgary. Available from: [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. 2013;18(1):1100-1116. Available from: [Link]

-

LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

-

experiment (1) determination of melting points. College of Pharmacy, University of Babylon. Available from: [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Available from: [Link]

-

Determination of Melting Point. Clarion University. Available from: [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019;66(3):127-134. Available from: [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]

-

Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. World Health Organization (WHO). Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2016;23(4):30-35. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. 2009;344(3):278-84. Available from: [Link]

-

<1236> Solubility Measurements. USP-NF. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. ResearchGate. Available from: [Link]

-

Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. ResearchGate. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. 2024;33(1):249-256. Available from: [Link]

-

Spectroscopic studies and crystal structure of (E)-N′-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. ResearchGate. Available from: [Link]

-

Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available from: [Link]

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2021;12(10):5445-5452. Available from: [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. Available from: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Available from: [Link]

- Process for the synthesis of isonicotinic acid hydrazide. Google Patents.

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 22. public.pensoft.net [public.pensoft.net]

- 23. scribd.com [scribd.com]

- 24. Bot Verification [rasayanjournal.co.in]

The Architectural Blueprint of a Potential Drug Precursor: A Technical Guide to the Crystal Structure Analysis of 5-Chloronicotinohydrazide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 5-chloronicotinohydrazide. As a Senior Application Scientist, the following narrative is structured to not only present a methodological workflow but to instill a deep understanding of the rationale behind each experimental step. While a definitive, publicly available crystal structure for 5-chloronicotinohydrazide is not available as of the writing of this guide, this document serves as a robust, predictive blueprint based on established principles of crystallography and the known structures of analogous compounds.

The exploration of nicotinohydrazide derivatives is a fertile ground in medicinal chemistry, with the hydrazide moiety acting as a critical pharmacophore. The introduction of a chloro-substituent on the pyridine ring, as in 5-chloronicotinohydrazide, is anticipated to modulate the molecule's electronic properties, lipophilicity, and, consequently, its biological activity. A definitive crystal structure is paramount to understanding these modifications at a molecular level, providing insights into solid-state packing, intermolecular interactions, and potential polymorphism, all of which are critical parameters in drug development.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 5-Chloronicotinohydrazide

The synthesis of 5-chloronicotinohydrazide can be logically approached via the hydrazinolysis of an ester derivative of 5-chloronicotinic acid. This is a well-established method for the preparation of hydrazides.[1][2]

Experimental Protocol:

-

Esterification of 5-Chloronicotinic Acid: 5-Chloronicotinic acid is first converted to its methyl or ethyl ester. A common method involves refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of sulfuric acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: The resulting ester (e.g., methyl 5-chloronicotinate) is then reacted with hydrazine hydrate, typically in a refluxing alcoholic solvent. The progress of this reaction is also monitored by TLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 5-chloronicotinohydrazide.

Crystallization

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated solution of 5-chloronicotinohydrazide in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal formation.

The morphology of the resulting crystals can provide preliminary insights into the crystal system.[3]

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to collect a series of diffraction images as the crystal is rotated.

Key Experimental Parameters:

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A strategy is devised to ensure complete and redundant data is collected by rotating the crystal through a specific range of angles.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Computational Workflow:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated diffraction data.

The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

The Hypothetical Crystal Structure of 5-Chloronicotinohydrazide: A Predictive Analysis

Based on the structures of related nicotinohydrazide derivatives, we can predict the key structural features of 5-chloronicotinohydrazide.

Molecular Geometry

The molecule is expected to be largely planar, with the pyridine ring and the hydrazide group being nearly coplanar to maximize resonance stabilization.[4] The bond lengths and angles are predicted to be within the expected ranges for similar organic compounds.

Hypothetical Bond Lengths and Angles:

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-Cl | 1.74 | C2-C3-C4 | 118.0 |

| C=O | 1.23 | C4-C5-C6 | 119.0 |

| N-N | 1.45 | C3-C(O)-N | 116.0 |

| C(pyridine)-C(O) | 1.50 | C(O)-N-N | 120.0 |

Note: These values are hypothetical and based on averages from similar structures in the Cambridge Structural Database (CSD).[5][6][7]

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is likely to be dominated by a network of hydrogen bonds, a common feature in hydrazide-containing compounds.[8][9][10]

Potential Hydrogen Bonding Interactions:

-

N-H···O: The hydrazide N-H groups are strong hydrogen bond donors and are expected to form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules.

-

N-H···N(pyridine): The hydrazide N-H groups could also interact with the nitrogen atom of the pyridine ring.

-

C-H···O and C-H···Cl: Weaker C-H···O and C-H···Cl interactions involving the aromatic C-H groups are also plausible and would contribute to the overall stability of the crystal lattice.[8][9]

The presence of the chlorine atom may also lead to halogen bonding interactions (Cl···N or Cl···O), further influencing the supramolecular architecture. The interplay of these interactions will dictate the overall packing motif, which could range from simple chains or layers to more complex three-dimensional networks.[11][12]

Significance in Drug Development

A detailed understanding of the crystal structure of 5-chloronicotinohydrazide would provide invaluable information for drug development:

-

Structure-Activity Relationship (SAR): The precise geometry and electronic distribution can be used to rationalize its biological activity and to design more potent analogs.

-

Polymorph Screening: Knowledge of the primary crystal form is the first step in identifying and characterizing potential polymorphs, which can have different physical properties and bioavailability.

-

Formulation Development: The solid-state properties, such as solubility and stability, are directly influenced by the crystal packing and intermolecular interactions.

Visualizing the Process and Structure

To aid in the conceptualization of the workflow and the potential molecular arrangement, the following diagrams are provided.

Experimental Workflow for Crystal Structure Analysis:

Caption: A flowchart illustrating the major stages of crystal structure determination.

Hypothetical Molecular Structure of 5-Chloronicotinohydrazide:

Caption: A 2D representation of the 5-chloronicotinohydrazide molecule.

Potential Intermolecular Hydrogen Bonding Network:

Caption: A diagram illustrating potential hydrogen bonding between molecules.

Conclusion

The crystal structure analysis of 5-chloronicotinohydrazide holds significant potential for advancing our understanding of this class of compounds and for guiding future drug design efforts. While this guide presents a prospective workflow, the principles and methodologies described are grounded in well-established scientific practice. The successful elucidation of this structure would provide a critical piece of the puzzle in the rational design of new therapeutic agents.

References

-

Kruszynski, R. (2011). A structural and theoretical study of intermolecular interactions in nicotinohydrazide dihydrochloride. Acta Crystallographica Section C Crystal Structure Communications, 67(2), o52–o56. [Link]

-

ResearchGate. A structural and theoretical study of intermolecular interactions in nicotinohydrazide dihydrochloride. [Link]

-

Amanote Research. Synthesis and X-Ray Structures of Hydrazones Derived. [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]

-

European Journal of Chemistry. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. [Link]

-

The Royal Society of Chemistry. Phase purity of hydrazide 1 Fig. 1. Compound 1. Room temperature. Powder X-ray diffraction pattern calculated from single crysta. [Link]

-

ResearchGate. All intermolecular interactions and their percentages. [Link]

-

PubChem. 5-Amino-2-chloronicotinohydrazide. [Link]

-

MDPI. Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. [Link]

-

ResearchGate. Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. [Link]

-

CCDC. Publications. [Link]

-

PubChem. 5-Chloronicotinic acid. [Link]

-

CrystEngComm (RSC Publishing). Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. [Link]

-

MDPI. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]

-

MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link]

-

CCDC. Access Structures. [Link]

-

Iowa Research Online. CCDC 1958363: Experimental Crystal Structure Determination. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

PubChem. Nicotinic acid, hydrazide. [Link]

-

PubChem. 6-Chloronicotinic acid. [Link]

- Google Patents. Process for the synthesis of isonicotinic acid hydrazide.

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

PubChem. 5-Chloropyrazinoic acid. [Link]

Sources

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 2. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. sci-hub.ru [sci-hub.ru]

- 9. researchgate.net [researchgate.net]

- 10. Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Chloronicotinohydrazide: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize 5-chloronicotinohydrazide, a key intermediate in pharmaceutical and agrochemical research. As a derivative of nicotinic acid (Vitamin B3), its structural elucidation is paramount for ensuring purity, understanding reactivity, and confirming its identity in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and its Spectroscopic Implications

5-Chloronicotinohydrazide possesses a substituted pyridine ring and a hydrazide functional group. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, combined with the functionalities of the hydrazide group (-CONHNH₂), gives rise to a unique and predictable spectroscopic signature. Understanding these structural features is fundamental to interpreting the data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-chloronicotinohydrazide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5-chloronicotinohydrazide is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group. The electronegativity of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region (δ 7.0-9.0 ppm).[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloronicotinohydrazide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | d | ~2.0 (⁴J) |

| H-4 | ~8.2 - 8.4 | dd | ~8.0 (³J), ~2.0 (⁴J) |

| H-6 | ~7.5 - 7.7 | d | ~8.0 (³J) |

| -NH- | ~9.5 - 10.5 | br s | - |

| -NH₂ | ~4.5 - 5.5 | br s | - |

Note: Chemical shifts are solvent-dependent. These predictions are based on typical values for similar pyridine derivatives.[1][3] The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloronicotinohydrazide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~130 - 132 |

| C-4 | ~140 - 142 |

| C-5 | ~135 - 137 |

| C-6 | ~123 - 125 |

| C=O | ~165 - 170 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Step-by-Step Methodology (ATR Technique):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.

-

Sample Application: Place a small amount of the solid 5-chloronicotinohydrazide sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of 5-chloronicotinohydrazide. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks.

Table 4: Predicted m/z Values for Key Ions of 5-Chloronicotinohydrazide

| Ion | Formula | Predicted m/z |

| [M+H]⁺ (³⁵Cl) | C₆H₇ClN₃O⁺ | 172.03 |

| [M+H]⁺ (³⁷Cl) | C₆H₇ClN₃O⁺ | 174.03 |

| [M+Na]⁺ (³⁵Cl) | C₆H₆ClN₃ONa⁺ | 194.01 |

| [M+Na]⁺ (³⁷Cl) | C₆H₆ClN₃ONa⁺ | 196.01 |

Fragmentation Pattern

Under higher energy conditions (e.g., Electron Ionization - EI or Collision-Induced Dissociation - CID), 5-chloronicotinohydrazide will fragment in a predictable manner.

Key Fragmentation Pathways

Caption: Plausible fragmentation pathway for 5-chloronicotinohydrazide.

Common fragmentation pathways for hydrazides include the loss of NH₂NH and cleavage of the CO-NH bond. [5]The pyridine ring itself is relatively stable, but fragmentation can occur via the loss of CO, leading to a chloropyridine fragment.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of 5-chloronicotinohydrazide, providing both separation and mass analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 5-chloronicotinohydrazide (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.

-

LC Separation: Inject the sample onto an appropriate HPLC or UPLC column (e.g., C18) to separate it from any impurities.

-

MS Analysis: The eluent from the LC is introduced into the mass spectrometer. For molecular weight determination, a soft ionization technique like ESI is preferred.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and confirm the isotopic pattern for the chlorine atom. If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 5-chloronicotinohydrazide using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and other related molecules in a research and development setting. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists, ensuring the integrity and quality of their chemical entities.

References

- BenchChem.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- JOCPR.

- ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).

- MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

- PubChem. 5-Chloronicotinic acid.

- ResearchGate. Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)

- PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.

- BenchChem.

- Chemistry LibreTexts.

- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b)

- ACS Publications. Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4.

- eGyanKosh.

- Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides.

Sources

The Hydrazide Group in 5-Chloronicotinohydrazide: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hydrazide Moiety in Drug Discovery

The hydrazide functional group (-CONHNH₂) is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its role as a key building block in the synthesis of a vast array of heterocyclic compounds with significant pharmacological activity.[1][2] Its presence in a molecule opens up a diverse set of synthetic transformations, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the hydrazide group within the specific context of 5-chloronicotinohydrazide, a molecule of interest in the development of novel therapeutic agents.

5-Chloronicotinohydrazide combines the reactive hydrazide moiety with a pyridine ring bearing an electron-withdrawing chlorine atom. This unique combination of functional groups dictates its chemical behavior and provides a rich platform for synthetic diversification. Understanding the interplay between the nucleophilic character of the hydrazide and the electronic effects of the chloro-substituted pyridine ring is paramount for harnessing its full synthetic potential. This guide will delve into the core reactions of the hydrazide group in 5-chloronicotinohydrazide, providing mechanistic insights, practical experimental protocols, and a framework for its strategic application in drug discovery programs.

Molecular Architecture and Reactive Sites

The reactivity of 5-chloronicotinohydrazide is primarily centered around the hydrazide functional group, which possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal amino group (-NH₂) is the most nucleophilic site and is the primary point of attack in many reactions. The adjacent nitrogen atom, bonded to the carbonyl group, is less nucleophilic due to the electron-withdrawing effect of the carbonyl.

The pyridine ring, being an electron-deficient aromatic system, influences the overall electronic properties of the molecule. The presence of the chlorine atom at the 5-position further enhances the electron-withdrawing nature of the ring, which can modulate the reactivity of the hydrazide group. This electronic effect can influence the rate and outcome of reactions at the hydrazide moiety.

Key Reactions of the Hydrazide Group in 5-Chloronicotinohydrazide

The versatile hydrazide group in 5-chloronicotinohydrazide serves as a linchpin for a variety of important synthetic transformations, primarily:

-

Condensation with Carbonyl Compounds to Form Hydrazones (Schiff Bases)

-

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazoles and Pyrazoles)

-

Acylation Reactions

Condensation with Aldehydes and Ketones: The Gateway to Hydrazones

The reaction of 5-chloronicotinohydrazide with aldehydes and ketones is a facile and widely used transformation that yields the corresponding N-acylhydrazones, also known as Schiff bases.[1][3] This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon, followed by dehydration.

Mechanistic Rationale:

The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide's terminal nitrogen. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable hydrazone product. The general mechanism is depicted below:

Caption: General workflow for hydrazone formation.

Experimental Protocol: Synthesis of a 5-Chloronicotinohydrazide Schiff Base

This protocol is adapted from a general procedure for the synthesis of nicotinic acid hydrazide Schiff bases.[1]

Materials:

-

5-Chloronicotinohydrazide

-

Substituted aldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde)

-

Ethanol

-

Lemon juice (as a natural acid catalyst)[1]

-

Crushed ice

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 5-chloronicotinohydrazide (0.01 mol) in ethanol (5.0 mL) in a round-bottom flask.

-

Add lemon juice (2.0 mL) to the solution with swirling.[1]

-

Add the desired aldehyde (0.01 mol) to the reaction mixture.

-

Stir the reaction at room temperature for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the resulting solid precipitate by filtration using a Buchner funnel.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Characterization Data for a Representative Nicotinic Acid Hydrazide Schiff Base: [1]

| Compound | Ar Group | % Yield (Green Method) | M.P. (°C) |

| 2a | 4-OH-3,5-(OMe)₂ | 70 | 128-130 |

| 2b | 2-Cl-3-Quinolinyl | 72 | 203-205 |

Note: The yields and melting points are for nicotinic acid hydrazide derivatives and may vary for 5-chloronicotinohydrazide.

Cyclization Reactions: Building Biologically Active Heterocycles

The hydrazide and its derived hydrazone functionalities are excellent precursors for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many approved drugs.

1,3,4-oxadiazoles are a class of heterocyclic compounds known for a wide range of biological activities.[2][4] A common and effective method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. A direct approach involves the reaction of an acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2][5]

Mechanistic Insight:

The reaction of 5-chloronicotinohydrazide with an appropriate acylating agent in the presence of a dehydrating agent like POCl₃ leads to the formation of a diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring.

Caption: Pathway to 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

This protocol is based on a general procedure for the synthesis of 1,3,4-oxadiazoles from aryl hydrazides.[2]

Materials:

-

5-Chloronicotinohydrazide

-

A suitable carboxylic acid or its derivative (e.g., 4-methoxybenzoic acid)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

20% Sodium bicarbonate solution

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 5-chloronicotinohydrazide (1 mmol) in phosphorus oxychloride (5 mL).

-

Add the carboxylic acid (1 mmol) to the solution.

-

Reflux the reaction mixture for 6-7 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a 20% sodium bicarbonate solution, which will cause a solid to precipitate.

-

Filter the solid and wash it thoroughly with water.

-

Recrystallize the crude product from methanol to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[2]